![molecular formula C29H28O7S B3343764 Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside CAS No. 56119-30-3](/img/structure/B3343764.png)
Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside
Overview
Description
Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside: is a thioglycoside derivative commonly used in organic synthesis, particularly in glycosylation reactions. This compound is characterized by its complex structure, which includes multiple benzoyl and benzylidene groups, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
It is known to be a thioglycoside and a useful glycosylating agent used in the glycosylation of spirostanols . Glycosylation is a critical biological process that involves the addition of a carbohydrate to a protein, lipid, or another organic molecule.
Mode of Action
As a glycosylating agent, Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-thiogalactopyranoside likely interacts with its targets by donating a glycosyl group to form a glycosidic bond . This process modifies the target molecule, potentially altering its function or properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting galactopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of Benzylidene Acetal: The 4,6-hydroxyl groups are selectively protected by forming a benzylidene acetal using benzaldehyde and an acid catalyst like p-toluenesulfonic acid.
Thioglycoside Formation: The protected galactopyranoside is then reacted with ethyl thiol in the presence of a promoter such as silver triflate to form the thioglycoside linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The thioglycoside can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzylidene group can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoyl protecting groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acidic conditions (e.g., trifluoroacetic acid), basic conditions (e.g., sodium methoxide).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Debenzylated Thioglycosides: From reduction reactions.
Free Hydroxyl Galactopyranosides: From substitution reactions.
Scientific Research Applications
Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside is widely used in scientific research due to its versatility:
Chemistry: As a glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: As an intermediate in the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and as a building block for advanced materials.
Comparison with Similar Compounds
Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside is unique due to its specific protecting groups and thioglycoside linkage. Similar compounds include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2,3,4,6-tetra-o-benzyl-beta-d-thiogalactopyranoside: Lacks the benzylidene acetal protection.
Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-alpha-d-thiogalactopyranoside: Differing in the anomeric configuration (alpha instead of beta).
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3/t22-,23+,24+,25-,28?,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMRTIABQQKBAN-WCBUPMEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149697 | |
Record name | β-D-Galactopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401149697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56119-30-3 | |
Record name | β-D-Galactopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56119-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Galactopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401149697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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